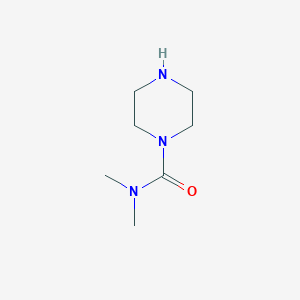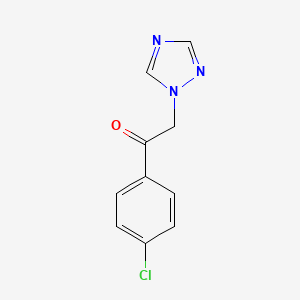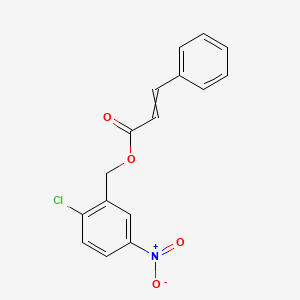![molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4](/img/structure/B1348952.png)
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a compound that has been used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals. It is a versatile compound due to its ability to react with different functional groups, and its relatively low toxicity.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde derivatives, including 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), provide insight into the molecular conformations and intermolecular interactions of such compounds. These studies reveal how different substituents and structural modifications can influence the overall molecular arrangement, hydrogen bonding patterns, and crystal packing, contributing to our understanding of structure-property relationships in methoxybenzaldehyde derivatives (Iqbal et al., 2019).
Photocatalytic Oxidation
Methoxybenzaldehyde derivatives have been employed in photocatalytic oxidation processes, demonstrating the potential for selective alcohol oxidation under environmentally benign conditions. For instance, a study on alcohol-selective oxidation in water using a novel hybrid composite photocatalyst showed high selectivity in converting aromatic alcohols to their corresponding aldehydes, highlighting the applicability of these compounds in green chemistry (Abd-Elaal et al., 2015).
Anticancer Activity
Some benzyloxybenzaldehyde derivatives, structurally related to methoxybenzaldehydes, have shown significant anticancer activity against HL-60 cells. The structure-activity relationships established in these studies suggest the potential of these compounds in developing new therapeutic agents. The compounds induced cell cycle arrest and apoptosis, indicating their mechanism of action at the cellular level (Lin et al., 2005).
Synthesis and Chemical Transformations
The synthesis and characterization of novel dialdehydes based on the SN2 reaction of aromatic aldehydes, including methoxybenzaldehyde derivatives, have been explored. These compounds, featuring oxygen donor atoms, have been synthesized with good yields, offering insights into the synthesis of complex aldehydes and their potential applications in various chemical transformations (Alasmi & Merza, 2017).
Selective Catalysis
Sulfonated Schiff base copper(II) complexes derived from methoxybenzaldehydes have been identified as efficient and selective catalysts in the oxidation of alcohols. These complexes showcase the role of methoxybenzaldehyde derivatives in developing selective catalysts for organic transformations, contributing to the advancement of catalytic processes in synthetic chemistry (Hazra et al., 2015).
Propiedades
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXPQXNHHNIMSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352776 |
Source


|
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
CAS RN |
529513-66-4 |
Source


|
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)


